N'-(2-hydroxy-5-methylphenyl)carbamimidothioic acid
Overview
Description
Bis(hexylene glycolato)diboron . It is a chemical compound with the molecular formula C12H24B2O4 and a molecular weight of 253.94 g/mol . This compound is characterized by its white to almost white powder or crystalline appearance and is known for its applications in coordination chemistry and catalysis .
Preparation Methods
Bis(hexylene glycolato)diboron: can be synthesized through various methods. One common synthetic route involves the reaction of hexylene glycol with diboron compounds under controlled conditions. The reaction typically requires an inert atmosphere to prevent moisture from affecting the reaction . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Bis(hexylene glycolato)diboron: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form boronic acids or other boron-containing compounds.
Reduction: It can be reduced to form simpler boron compounds.
Substitution: The glycolato ligands can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bis(hexylene glycolato)diboron: has a wide range of scientific research applications:
Biology: It is used in the synthesis of boron-containing compounds that have potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism by which Bis(hexylene glycolato)diboron exerts its effects involves its ability to coordinate with other molecules through its boron atoms. This coordination can facilitate various chemical reactions, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Bis(hexylene glycolato)diboron: can be compared with other similar compounds such as:
Bis(pinacolato)diboron: Another diboron compound used in similar catalytic applications.
Bis(neopentyl glycolato)diboron: Known for its stability and use in organic synthesis.
Bis(2,4-dimethylpentane-2,4-glycolato)diboron: Used in coordination chemistry and catalysis.
The uniqueness of Bis(hexylene glycolato)diboron lies in its specific glycolato ligands, which provide distinct reactivity and stability compared to other diboron compounds.
Properties
IUPAC Name |
N'-(2-hydroxy-5-methylphenyl)carbamimidothioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-5-2-3-7(11)6(4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPNRDPCABFRDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=C(N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)N=C(N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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